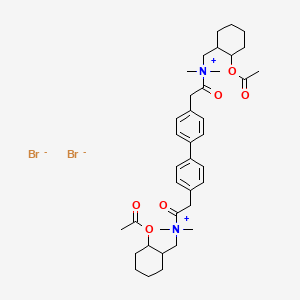

Ammonium, (4,4'-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate

Description

Ammonium, (4,4'-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate is a quaternary ammonium compound (QAC) characterized by a biphenylylene core linked via 2-oxoethylene groups. Each arm of the molecule features a dimethyl-substituted ammonium group attached to a 2-hydroxycyclohexylmethyl moiety. The compound exists as a dibromide and diacetate salt, which enhances its solubility and stability in aqueous environments.

Properties

CAS No. |

28003-35-2 |

|---|---|

Molecular Formula |

C38H54Br2N2O6 |

Molecular Weight |

794.7 g/mol |

IUPAC Name |

(2-acetyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-acetyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide |

InChI |

InChI=1S/C38H54N2O6.2BrH/c1-27(41)45-35-13-9-7-11-33(35)25-39(3,4)37(43)23-29-15-19-31(20-16-29)32-21-17-30(18-22-32)24-38(44)40(5,6)26-34-12-8-10-14-36(34)46-28(2)42;;/h15-22,33-36H,7-14,23-26H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

DIEYLIPKFCCQBS-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)OC1CCCCC1C[N+](C)(C)C(=O)CC2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)[N+](C)(C)CC4CCCCC4OC(=O)C.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate typically involves multiple steps. The process begins with the preparation of the biphenyl core, followed by the introduction of oxoethylene groups. The cyclohexyl moieties are then attached through a series of reactions involving hydroxy and methyl groups. The final step involves the formation of the ammonium salt with dibromide and diacetate ions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced techniques such as chromatography and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the oxoethylene groups or the cyclohexyl moieties.

Substitution: Substitution reactions can occur at various positions on the biphenyl or cyclohexyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The biphenyl and cyclohexyl groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact pathways involved depend on the specific application, whether it be in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary Ammonium Compounds (QACs)

QACs are widely studied for their surfactant, antimicrobial, and phase-transfer properties. Key comparisons include:

Biphenyl Derivatives

Biphenyl-based compounds are valued for their rigidity and electronic properties. Comparisons include:

- Key Insight: The target compound’s ammonium and hydroxycyclohexyl groups introduce ionic character and hydrogen-bonding capacity, unlike non-ionic biphenyl esters .

Cyclohexyl-Containing Compounds

Hydroxycyclohexyl groups influence solubility and stereochemistry:

Diacetate Salts

Diacetate groups are common in prodrugs and solubilizing agents:

- Key Insight : The diacetate in the target compound serves a dual role as a counterion and solubility enhancer, unlike neutral esters used in industrial applications .

Research Findings and Implications

- Thermal Stability : The biphenylylene core and QAC structure suggest higher thermal stability compared to aliphatic QACs, aligning with trends observed in ionic liquids .

- Ecological Impact : Similar to other QACs, the compound may persist in aquatic environments, necessitating biodegradability studies .

- Synthetic Challenges : The hydroxylated cyclohexyl and biphenylylene groups may complicate synthesis, requiring advanced catalytic methods .

Biological Activity

Overview of the Compound

Chemical Structure : The compound is a quaternary ammonium salt characterized by a biphenyl structure with substituents that include hydroxycyclohexyl groups and bromide ions. Its complex structure suggests potential interactions with biological systems, particularly in membrane dynamics and cellular signaling.

Antimicrobial Properties

Quaternary ammonium compounds (QACs), which include the compound under review, are widely recognized for their antimicrobial properties. They typically exhibit activity against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. The mechanism of action usually involves disruption of microbial cell membranes, leading to cell lysis.

- Case Study : A study examining the efficacy of various QACs found that compounds with similar structural features demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of hydrophobic groups enhances membrane penetration, increasing antimicrobial effectiveness.

Cytotoxicity and Cellular Interactions

The cytotoxic effects of quaternary ammonium compounds can vary significantly based on their structure. Research indicates that the degree of cytotoxicity is influenced by:

- Hydrophobicity : Increased hydrophobicity often correlates with higher cytotoxic effects.

- Concentration : Higher concentrations typically lead to increased cell death.

- Research Findings : In vitro studies have shown that certain QACs can induce apoptosis in human cancer cell lines. The compound's specific substituents may modulate its interaction with cellular targets, potentially enhancing or reducing its cytotoxic effects.

Potential Therapeutic Applications

Given their biological activity, QACs have been explored for various therapeutic applications:

- Antiseptics and Disinfectants : Their ability to kill pathogens makes them suitable for use in medical settings.

- Drug Delivery Systems : Modifications to QACs can lead to improved drug solubility and bioavailability.

Toxicological Considerations

While QACs are effective antimicrobial agents, they also pose potential toxicity risks. Studies have indicated that prolonged exposure can lead to skin irritation and respiratory issues. Regulatory assessments often evaluate their safety profiles before approval for clinical use.

| Aspect | Details |

|---|---|

| Antimicrobial Activity | Effective against a wide range of pathogens |

| Cytotoxicity | Varies with structure; higher hydrophobicity leads to increased toxicity |

| Therapeutic Applications | Antiseptics, disinfectants, drug delivery systems |

| Toxicological Concerns | Skin irritation and respiratory issues with prolonged exposure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.